molecular formula C10H10BrFO B14060214 1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one

1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one

Cat. No.: B14060214
M. Wt: 245.09 g/mol
InChI Key: WLBDUYJEWGCPGY-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one is an organic compound with the molecular formula C10H10BrFO It is a derivative of phenylpropanone, featuring a bromomethyl and a fluorine substituent on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one typically involves the bromination of 1-(4-fluorophenyl)propan-2-one. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted phenylpropanones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The fluorine substituent can influence the compound’s reactivity and stability by altering the electronic properties of the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)propan-2-one: Lacks the fluorine substituent, leading to different reactivity and applications.

    1-(2-Bromophenyl)propan-2-one: Similar structure but without the fluorine substituent, affecting its chemical properties.

    1-(2-(Chloromethyl)-4-fluorophenyl)propan-2-one: Chlorine instead of bromine, resulting in different reactivity and applications.

Uniqueness

1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H10BrFO/c1-7(13)4-8-2-3-10(12)5-9(8)6-11/h2-3,5H,4,6H2,1H3

InChI Key

WLBDUYJEWGCPGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)F)CBr

Origin of Product

United States

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